molecular formula C20H18N2O3S B2384835 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide CAS No. 315678-18-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

Cat. No. B2384835
M. Wt: 366.44
InChI Key: XJTQXXKQFUMXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • A study by Al-Suwaidan et al. (2016) reported the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, showing significant antitumor activity against various cancer cell lines. These compounds are structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide and highlight the potential of similar compounds in cancer treatment (Al-Suwaidan et al., 2016).

Enzyme Inhibition

  • Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties, demonstrating substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase. This suggests the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide in enzyme inhibition studies (Abbasi et al., 2019).

Antimicrobial Activity

  • Vanparia et al. (2013) reported the synthesis and antimicrobial activity of quinazolinone–sulfonamide linked heterocyclic entities, suggesting the relevance of similar compounds in antimicrobial research (Vanparia et al., 2013).

Potential Antitumor Agents

  • Vazquez et al. (2004) synthesized new dioxinoquinolines with moderate cytotoxicity, indicating the potential of structurally related compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide in cancer research (Vazquez et al., 2004).

Antibacterial Agents

  • Bhoi et al. (2015) synthesized N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives with significant antibacterial activity, highlighting the potential of similar compounds in antibacterial research (Bhoi et al., 2015).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-13-10-20(22-16-5-3-2-4-15(13)16)26-12-19(23)21-14-6-7-17-18(11-14)25-9-8-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTQXXKQFUMXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

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